1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound characterized by a fused pyrazole and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, making it relevant in various fields including chemistry, biology, and medicine. Its chemical identity is defined by the International Union of Pure and Applied Chemistry as a compound with the molecular formula and a molecular weight of 160.18 g/mol .
This compound can be classified as a pyrazole derivative, specifically featuring a pyridine substituent at the 4-position. It is often synthesized for research purposes and is available from various chemical suppliers. The compound's unique structure allows it to participate in diverse chemical reactions, enhancing its utility in scientific research .
The synthesis of 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves several steps:
The molecular structure of 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one can be represented as follows:
The structural representation can be depicted using standard chemical notation or software that models molecular structures.
1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous solution |
Reduction | Sodium borohydride | Alcoholic solvent |
Substitution | Alkyl halides, acyl chlorides | Base-catalyzed |
These reactions allow for the derivatization of the compound, leading to various functionalized derivatives that may exhibit different biological activities .
The mechanism of action for 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with biological targets through its unique structural features. The presence of both pyridine and pyrazole rings enables it to engage in multiple interactions within biological systems.
When compared to similar compounds such as 1H-pyrazolo[3,4-b]pyridines and imidazo[1,2-a]pyridines, this compound demonstrates comparable biological activities due to its structural similarity but offers unique binding properties due to its specific substituents .
1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one exhibits several notable physical properties:
The compound is characterized by its stability under standard laboratory conditions but may react under specific circumstances (e.g., strong acids or bases). Its solubility profile varies depending on the solvent used .
The applications of 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one are diverse:
This compound's versatility makes it valuable in both academic research and industrial applications .
Pyrazolone derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. The structural evolution of these heterocyclic compounds began with antipyrin (phenazone), introduced in 1887 as one of the first synthetic analgesics, which established the pyrazolone core as a pharmaceutically relevant entity. The subsequent strategic incorporation of diverse substituents at the N1, C3, C4, and C5 positions enabled fine-tuning of pharmacological profiles, leading to expanded therapeutic applications. Contemporary medicinal chemistry exploits pyrazolone derivatives for their versatile biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS)-targeting effects [5] [7].
The discovery of 3,5-bis(propan-2-yl)-1H-pyrazol-4-(4'-pyridine) exemplifies modern efforts to optimize pyrazolone pharmacodynamics for CNS applications. This compound demonstrated bifunctional ligand capabilities through simultaneous engagement of pyridyl and pyrazolyl recognition elements in biological targets [7]. Similarly, 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile illustrates advanced structural refinements, where spectroscopic characterization (FT-IR, FT-Raman, NMR) confirmed intramolecular hydrogen bonding (O7⋯H35: 1.93 Å) that stabilizes the bioactive conformation essential for therapeutic activity [3]. These innovations reflect a paradigm shift from classical pyrazolone drugs to target-specific molecular designs.
Table 1: Therapeutic Evolution of Pyrazolone Derivatives in Medicinal Chemistry
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
Classical (1887) | Antipyrin (phenazone) | Analgesic/antipyretic | Unsubstituted pyrazolone core |
Modern (2010s) | 3,5-Bis(propan-2-yl)-1H-pyrazol-4-(4'-pyridine) | CNS targeting | Bifunctional pyridyl-pyrazolyl pharmacophore |
Contemporary (2020s) | 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | Multitargeted therapy | Intramolecular H-bond stabilized conformation |
Contemporary (2020s) | Pyrazol-4-yl-pyridine derivatives (e.g., compound 12) | Neurological PET imaging | Radiofluorinated allosteric modulators [1] |
The development of [¹⁸F]12—a radiofluorinated pyrazol-4-yl-pyridine derivative—exemplifies cutting-edge applications in neuropharmacology. This positron emission tomography (PET) radioligand targets the muscarinic acetylcholine receptor M4 (M4), demonstrating subtype-selective positive allosteric modulation with promising attributes for non-invasive brain imaging. Such advancements address historical challenges in mAChR subtype selectivity and highlight pyrazolone derivatives' evolving role in diagnostic applications [1].
The pyridin-4-yl substituent confers distinctive electronic and steric properties to pyrazol-3-one systems, fundamentally altering their chemical behavior and biological interactions. Crystallographic analysis of 3,5-bis(propan-2-yl)-1H-pyrazol-4-(4'-pyridine) reveals a dihedral angle of 40.83(6)° between the pyrazolyl and pyridyl rings, indicating significant molecular twisting that influences receptor binding [7]. This non-planar configuration arises from steric interactions between the pyridin-4-yl group and adjacent substituents, while simultaneously enabling three-dimensional complementarity with biological targets.
Table 2: Structural Parameters of Pyridin-4-yl-Substituted Pyrazol-3-one Derivatives
Structural Feature | 3,5-Bis(propan-2-yl)-1H-pyrazol-4-(4'-pyridine) [7] | 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile [3] | Functional Significance |
---|---|---|---|
Ring Dihedral Angle | 40.83(6)° | Not reported | Modulates target binding pocket access |
Key Bond Lengths | N1–N2: 1.3557(14) Å; C4–N1: 1.3516(14) Å; C6–N2: 1.3291(14) Å | C=O: 1.228 Å; C–N (pyrazole): 1.332 Å | Electronic delocalization in bio-recognition |
Vibrational Signatures | ν(N–H): 3147–3110 cm⁻¹; ν(C=N): 1601 cm⁻¹ | ν(N–H): 3326/3296 cm⁻¹; ν(C≡N): 2231 cm⁻¹; ν(C=O): 1647 cm⁻¹ | Diagnostic for tautomeric forms |
Intramolecular Interactions | N–H···N(pyridyl) hydrogen bonding | O7⋯H35 (1.93 Å) hydrogen bonding | Conformational stabilization |
Spectroscopic investigations reveal the pyridin-4-yl group's electron-withdrawing character polarizes the pyrazol-3-one system, enhancing hydrogen-bonding capacity. Infrared spectroscopy of 3,5-bis(propan-2-yl)-1H-pyrazol-4-(4'-pyridine) shows N–H stretching vibrations at 3147–3110 cm⁻¹, significantly broader than simpler pyrazolone derivatives due to N–H···N(pyridyl) hydrogen bonding [7]. This intermolecular interaction facilitates crystal packing and may mimic biological target engagement. Nuclear magnetic resonance (NMR) studies of 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one derivatives reveal electron redistribution, with the C4 carbon resonance shifting downfield (δ 113.8 ppm in CDCl₃), indicating deshielding by the adjacent nitrogen-rich aromatic system [7].
The pyridin-4-yl substituent enhances synthetic versatility through transition metal-catalyzed cross-coupling. The synthesis of 3,5-bis(propan-2-yl)-1H-pyrazol-4-(4'-pyridine) employs a Suzuki–Miyaura cross-coupling between 2-pyridyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and brominated pyrazole precursors, achieving 85% yield [7]. This methodology demonstrates the pyridin-4-yl group's compatibility with organometallic transformations, enabling late-stage structural diversification. Similarly, multicomponent reactions incorporating salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide exploit the electronic bias imparted by pyridyl substituents to facilitate cyclizations forming complex chromeno[2,3-b]pyridine hybrids [6].
Table 3: Synthetic Approaches to Pyridin-4-yl-Substituted Pyrazol-3-one Derivatives
Synthetic Method | Reaction Conditions | Key Intermediate | Yield | Reference |
---|---|---|---|---|
Suzuki–Miyaura cross-coupling | Pd(PPh₃)₄, Na₂CO₃(aq), DME, reflux, Ar atmosphere | L1(Br)pzTs | 85% | [7] |
Multicomponent one-pot reaction | Ethanol/pyridine (3:1), reflux | 4-Amino-5-imino-2,5-dihydro-1H-pyrazol-1-yl)nicotinonitrile | 83% | [6] |
Deprotection | 5M NaOH, MeOH, reflux | L1(Py)pzH | 74% | [7] |
The bifunctional nature of pyridin-4-yl-pyrazol-3-one hybrids enables multitarget engagement in biological systems. Molecular docking studies indicate the pyridyl nitrogen serves as hydrogen bond acceptor, while the pyrazol-3-one N–H functions as donor, creating complementary interactions with enzyme binding pockets [3]. This dual recognition capability underpins their application in developing inhibitors for TGF-β1 and activin A signaling—key pathways in cancer and fibrosis [4]. The structural synergy between these heterocycles exemplifies rational pharmacophore design in contemporary medicinal chemistry.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3